N'-(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thiophene-2-carbohydrazide
Overview
Description
N’-(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thiophene-2-carbohydrazide is a compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thiophene-2-carbohydrazide typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate . The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually refluxed in ethanol or another suitable solvent to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N’-(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thiophene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N’-(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thiophene-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and analgesic agent.
Antimicrobial Activity: It has shown promise in inhibiting the growth of various bacterial and fungal strains.
Cancer Research: Quinazolinone derivatives, including this compound, are investigated for their anticancer properties.
Biological Studies: The compound is used in studies to understand its mechanism of action and interaction with biological targets.
Mechanism of Action
The mechanism of action of N’-(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thiophene-2-carbohydrazide involves its interaction with specific molecular targets. It is believed to inhibit enzymes and receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
2-mercapto-3-phenylquinazolin-4(3H)-one: A precursor in the synthesis of the target compound.
4-oxo-3,4-dihydroquinazolin-2-yl derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Uniqueness
N’-(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thiophene-2-carbohydrazide is unique due to the presence of the thiophene ring, which enhances its biological activity and provides additional sites for chemical modification. This structural feature distinguishes it from other quinazolinone derivatives and contributes to its diverse applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
N'-(3-ethyl-4-oxoquinazolin-2-yl)thiophene-2-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-2-19-14(21)10-6-3-4-7-11(10)16-15(19)18-17-13(20)12-8-5-9-22-12/h3-9H,2H2,1H3,(H,16,18)(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFVGMVXZCDZCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1NNC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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